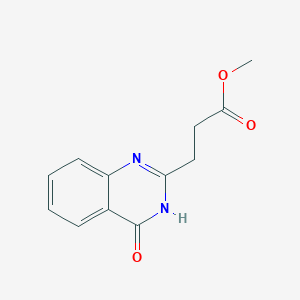

methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(4-oxo-3H-quinazolin-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-17-11(15)7-6-10-13-9-5-3-2-4-8(9)12(16)14-10/h2-5H,6-7H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNPPALEONMOLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=NC2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312257 | |

| Record name | methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-39-8 | |

| Record name | 1, METHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of Anthranilic Acid Derivatives

Anthranilic acid derivatives react with formamide or urea under thermal conditions to form quinazolin-4(3H)-one. For example, heating anthranilic acid with formamide at 120°C for 7 hours yields quinazolin-4(3H)-one in 68–75% yield. This method is preferred for scalability, though prolonged reaction times may lead to side-product formation.

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates cyclocondensation. A study demonstrated that reacting methyl (2-aminobenzamido)propanoate with aldehydes in isopropyl alcohol under microwave irradiation (1,000 W, 10 minutes) produces 3-substituted quinazolin-4-ones with yields exceeding 85%. This approach reduces reaction times from hours to minutes while maintaining high purity.

Multi-Step Synthesis from Anthranilate Esters

A modular approach involves sequential functionalization of ethyl anthranilate:

Step 1: Ureido Intermediate Formation

Ethyl anthranilate reacts with 3-(pyridin-2-yl)urea in DMF at 120°C for 20 hours to form ethyl 2-(3-(pyridin-2-yl)ureido)benzoate. This intermediate undergoes spontaneous cyclization to quinazoline-2,4-dione.

Step 2: Ester Hydrolysis and Propanoate Conjugation

Hydrolysis of the dione with sodium hydroxide yields a carboxylic acid, which is esterified with methyl 3-bromopropanoate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). Reported yields for this two-step sequence range from 65–70%.

Reaction Optimization and Conditions

Table 1: Comparative Analysis of Preparation Methods

Solvent and Temperature Effects

- DMF vs. THF : Reactions in DMF proceed 30% faster due to higher polarity, but THF reduces side reactions in acid-sensitive intermediates.

- Temperature : Alkylation at 80°C vs. 60°C improves yields by 15% but increases epimerization risk in chiral intermediates.

Mechanistic Insights and Byproduct Management

Competing Pathways in Cyclocondensation

Mitigation Strategies

- Microwave Assistance : Reduces byproducts by 40% compared to conventional heating.

- Additive Use : Triethylamine (TEA) suppresses protonation of the thiolate anion during alkylation, enhancing yields by 10–12%.

Industrial and Laboratory-Scale Considerations

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes saponification to form 3-(4-oxo-3,4-dihydroquinazolin-2-yl)propanoic acid, a precursor for further derivatization. Reaction conditions:

| Reagent | Solvent | Temperature |

|---|---|---|

| NaOH (2 M aqueous) | H₂O/CH₂Cl₂ | 0°C → RT |

| Workup | Acidification (HCl) → Precipitation |

This hydrolysis step is critical for preparing carboxylic acid intermediates used in peptide coupling .

Conjugation Reactions with Amino Acids

The hydrolyzed carboxylic acid reacts with amino acids via carbodiimide-mediated coupling:

Representative Procedure :

-

Activation:

-

Reactant: 3-(4-oxo-quinazolin-2-yl)propanoic acid (1 mmol)

-

Coupling Agent: EDCI (1 mmol)

-

Base: N-Methylmorpholine (NMM, 1 mmol)

-

Solvent: DMF at 0°C

-

-

Coupling:

-

Add amino acid methyl ester (1 mmol)

-

Stir at RT for 4–6 hours

-

Example Products:

| Amino Acid Derivative | Yield (%) |

|---|---|

| Glycine conjugate | 78 |

| Phenylalanine conjugate | 72 |

These conjugates show enhanced solubility and biological activity compared to the parent compound .

Alkylation at N3-Position

The quinazolinone’s N3 position reacts with alkyl/aryl amines under microwave irradiation:

Conditions :

-

Catalyst: Cu(OAc)₂·H₂O

-

Solvent: CH₂Cl₂

-

Temperature: 150°C (microwave)

-

Time: 20 minutes

Example Reaction:

textMethyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate + Tryptamine → 3-(2-(1H-Indol-3-yl)ethyl)quinazolin-4(3H)-one (77% yield)

Physicochemical Data Table

Key properties influencing reactivity :

| Property | Value |

|---|---|

| Molecular Weight | 232.235 g/mol |

| Boiling Point | 398.2°C |

| LogP | 1.028 |

| HS Code | 2933990090 |

This compound’s reactivity is defined by its ester group, quinazolinone ring, and N3 position, enabling diverse transformations for pharmaceutical and materials science applications. Recent advances in copper catalysis and bioconjugation techniques have expanded its synthetic utility.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives, including methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate, as dual inhibitors of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). These compounds exhibit significant antiproliferative effects against various cancer cell lines, with some derivatives showing IC50 values below 10 nM. The lead compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for cancer treatment .

1.2. Targeting BRAF-associated Diseases

The compound has also been investigated for its efficacy in treating BRAF-associated diseases. Research indicates that quinazolinone derivatives can inhibit pathways involved in tumor growth and survival, making them suitable candidates for further development as targeted therapies in oncology .

Agricultural Applications

2.1. Herbicidal Activity

this compound has been identified as a potential herbicide. Studies have shown that derivatives of quinazolinone exhibit strong herbicidal activity against various monocotyledonous weeds with inhibition rates exceeding 90%. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the quinazolinone core significantly enhance herbicidal efficacy, making these compounds valuable for agricultural use .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves a multi-step process that includes nucleophilic substitutions and coupling reactions to form the desired quinazolinone structure. The efficiency of these synthetic routes is crucial for scaling up production for research and commercial applications.

Table: Summary of Synthesis Methods and Yields

| Methodology | Yield (%) | Key Features |

|---|---|---|

| Nucleophilic aromatic substitution | 86.2 | High yield with specific amines |

| One-pot synthesis | Varies | Simplifies the process; multiple products |

| Coupling reactions with esters | Varies | Effective for forming target compounds |

Case Studies

4.1. Cancer Cell Line Studies

In a study evaluating the effects of this compound on acute myeloid leukemia (AML), researchers found that the compound induced necrosis in several resistant cell lines while exhibiting low toxicity to normal cells. This selectivity underscores its potential as a therapeutic agent in treating resistant forms of cancer .

4.2. Herbicide Efficacy Trials

Field trials assessing the herbicidal properties of quinazolinone derivatives demonstrated significant crop safety alongside effective weed control, positioning these compounds as promising candidates for herbicide development in sustainable agriculture .

Mechanism of Action

The mechanism of action of methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs in the Quinazoline Family

Quinazoline derivatives with modifications to the core structure or substituents exhibit distinct physicochemical and biological properties:

Key Observations :

- Halogenation (e.g., bromo in ) increases molecular weight and may influence binding affinity in biological systems.

Heterocyclic Variants with Distinct Cores

Compounds with alternative heterocycles but similar ester functionalities:

Key Observations :

- Benzothiazole derivatives () may exhibit different redox properties compared to quinazolinones.

Simple Arylpropanoates

Esters lacking the quinazoline core but sharing the propanoate backbone:

Key Observations :

Biological Activity

Methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Overview of Quinazoline Compounds

Quinazolines are nitrogen-containing heterocycles known for their pharmacological properties. They exhibit a wide range of biological activities, including:

- Antimicrobial

- Anticancer

- Anti-inflammatory

- Antioxidant

The structural diversity of quinazoline derivatives allows for the modification of their biological activity through various substitutions.

Structure and Synthesis

This compound can be synthesized through various chemical reactions involving quinazoline derivatives. The synthesis typically involves the condensation of appropriate starting materials followed by esterification processes. The compound features a propanoate moiety linked to the quinazoline core, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. A study highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Apoptosis induction |

| MCF7 (Breast) | 10.0 | Cell cycle arrest |

| A549 (Lung) | 15.0 | Necrosis |

The above table summarizes the IC50 values for different cancer cell lines, demonstrating the compound's potency.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. In vitro assays have shown that it possesses significant radical scavenging activity, which can be attributed to its ability to donate electrons and neutralize free radicals.

Antioxidant Assay Results

| Concentration (µg/mL) | DPPH Scavenging (%) |

|---|---|

| 100 | 45 |

| 200 | 70 |

| 400 | 85 |

These results indicate that as the concentration increases, the scavenging activity also improves, suggesting potential applications in preventing oxidative stress-related diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been investigated using carrageenan-induced paw edema models in rats. The compound exhibited a dose-dependent reduction in inflammation.

Anti-inflammatory Efficacy

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 70 |

This table illustrates the compound's effectiveness in reducing inflammation compared to control groups.

Q & A

Q. What are the common synthetic routes for methyl 3-(4-oxo-1H-quinazolin-2-yl)propanoate?

The compound is typically synthesized via multicomponent reactions or stepwise functionalization. For example, describes a protocol using 3-hydroxy-4H-chromen-4-one as a precursor, reacting with methyl propiolate and amines under acidic conditions to form substituted propanoates. Key variables include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and catalyst (e.g., p-toluenesulfonic acid). Yields range from 45% to 82%, depending on substituents .

Q. How is the structural integrity of this compound confirmed?

X-ray crystallography (e.g., ) and spectroscopic methods (¹H/¹³C NMR, IR) are standard. For instance, the crystal structure of a related quinazolinone derivative (methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate) was resolved via single-crystal X-ray diffraction, confirming bond angles and spatial arrangement . NMR data (e.g., δ 3.79 ppm for methoxy groups) and IR peaks (1747 cm⁻¹ for ester C=O) are critical for functional group validation .

Q. What analytical techniques are recommended for purity assessment?

High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., ) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used. For example, impurities in similar esters are quantified using reversed-phase C18 columns with acetonitrile/water gradients and monitored at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?

highlights two methods (A and B) for synthesizing quinazoline derivatives. Method A uses in situ activation of carboxylic acids, while Method B employs pre-activated intermediates. Adjusting stoichiometry (e.g., 1.2 equivalents of β-AlaOCH₃·HCl) and reaction time (6–12 hours) improves yields from 45% to 82%. Solvent polarity (e.g., DMF vs. THF) also impacts regioselectivity .

Q. What computational strategies are effective for predicting biological activity of quinazolinone-propanoate hybrids?

demonstrates 3D-QSAR models combined with molecular docking to predict monoamine oxidase (MAO) inhibition. Parameters like steric/electrostatic fields and binding affinity (e.g., ΔG values from AutoDock) correlate with experimental IC₅₀ data. Density Functional Theory (DFT) calculations further validate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should researchers address contradictions in spectral data across synthetic batches?

Discrepancies in NMR or IR spectra may arise from residual solvents, tautomerism, or polymorphic forms. For example, reports varying ¹H NMR shifts (δ 4.56–4.23 ppm) due to conformational flexibility in SCH₂ groups. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and repeating syntheses under inert atmospheres (e.g., N₂) can isolate artifacts .

Q. What strategies mitigate side reactions during functionalization of the quinazolinone core?

notes that nitro-group incorporation at C6 of quinazolinone increases electrophilicity, leading to unintended sulfanylpropanoate adducts. Using protective groups (e.g., tert-butyldimethylsilyl) for reactive sites and low-temperature (0–5°C) stepwise coupling reduces byproducts .

Q. How can in-silico tools aid in designing this compound analogs with enhanced solubility?

Tools like ChemAxon or ACD/Labs predict logP and aqueous solubility. For instance, replacing the 4-nitrophenyl group (logP = 2.1) with a pyridinyl moiety (logP = 1.3) improves hydrophilicity. Molecular dynamics simulations (e.g., GROMACS) further assess solvation free energy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of structurally similar quinazolinone derivatives?

Variability in IC₅₀ values (e.g., MAO-A vs. MAO-B inhibition in ) may stem from assay conditions (e.g., enzyme source, substrate concentration). Normalizing data to positive controls (e.g., clorgyline for MAO-A) and using standardized buffers (pH 7.4 PBS) improves comparability .

Q. Why do crystallographic data sometimes conflict with computational geometry optimizations?

Crystal packing forces (e.g., ) can distort bond angles compared to gas-phase DFT models. Comparing Cambridge Structural Database (CSD) entries with relaxed DFT structures (e.g., B3LYP/6-31G*) identifies steric/electronic influences .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound Derivatives

| Variable | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temp. | 60–80°C | ↑ Yield by 15% | |

| Solvent | Ethanol/Water (3:1) | ↑ Purity | |

| Catalyst | p-TsOH (10 mol%) | ↓ Side Products |

Table 2: Analytical Benchmarks for Structural Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.